molecular formula C10H13NO B8597219 N-Methyl-6-hydroxy-1-aminoindan

N-Methyl-6-hydroxy-1-aminoindan

Cat. No. B8597219
M. Wt: 163.22 g/mol
InChI Key: OQYUFINCFJYYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06303650B1

Procedure details

N-Methyl-6-hydroxy-1-aminoindan was prepared by demethylation of 6-methoxy-N-methyl-1-aminoindan, which was prepared from 6-methoxy-1-aminoindan by reductive alkylation (e.g. ethyl formate, followed by LiAlH4 reduction), or alternatively, by reductive amination (MeNH2, HCl, NaCNBH3) of 6-methoxy-1-indanone2. N-ethyl-6-hydroxy-1-aminoindan was obtained by acetylation of 6-hydroxy-1-aminoindan (Ac2O, KOH), followed by reduction (LiAlH4). N,N-Dimethyl-6-hydroxy-1-aminoindan was prepared by demethylation of the corresponding 6-methoxy analogue, which was prepared by reduction alkylation (formaldehyde, formic acid) of 6-methoxy-1-aminoindan. 4-Hydroxy-1-aminoindan may be prepared from 4-hydroxy indanone by converting the latter to the oxide, followed by reduction1. 4-Hydroxy indanone may be prepared from dihydrocoumarin.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH:12][CH3:13])=[CH:5][CH:4]=1.C[O:15][C:16]1[CH:24]=[C:23]2[C:19]([CH2:20][CH2:21][CH:22]2[NH2:25])=[CH:18][CH:17]=1.C(O[CH2:29][CH3:30])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:13][NH:12][CH:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([OH:2])[CH:11]=2)[CH2:7][CH2:8]1.[CH2:29]([NH:25][CH:22]1[C:23]2[C:19](=[CH:18][CH:17]=[C:16]([OH:15])[CH:24]=2)[CH2:20][CH2:21]1)[CH3:30].[OH:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH2:12])=[CH:5][CH:4]=1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1CCC2=CC=C(C=C12)O
Name
Type
product
Smiles
C(C)NC1CCC2=CC=C(C=C12)O
Name
Type
product
Smiles
OC1=CC=C2CCC(C2=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06303650B1

Procedure details

N-Methyl-6-hydroxy-1-aminoindan was prepared by demethylation of 6-methoxy-N-methyl-1-aminoindan, which was prepared from 6-methoxy-1-aminoindan by reductive alkylation (e.g. ethyl formate, followed by LiAlH4 reduction), or alternatively, by reductive amination (MeNH2, HCl, NaCNBH3) of 6-methoxy-1-indanone2. N-ethyl-6-hydroxy-1-aminoindan was obtained by acetylation of 6-hydroxy-1-aminoindan (Ac2O, KOH), followed by reduction (LiAlH4). N,N-Dimethyl-6-hydroxy-1-aminoindan was prepared by demethylation of the corresponding 6-methoxy analogue, which was prepared by reduction alkylation (formaldehyde, formic acid) of 6-methoxy-1-aminoindan. 4-Hydroxy-1-aminoindan may be prepared from 4-hydroxy indanone by converting the latter to the oxide, followed by reduction1. 4-Hydroxy indanone may be prepared from dihydrocoumarin.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH:12][CH3:13])=[CH:5][CH:4]=1.C[O:15][C:16]1[CH:24]=[C:23]2[C:19]([CH2:20][CH2:21][CH:22]2[NH2:25])=[CH:18][CH:17]=1.C(O[CH2:29][CH3:30])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:13][NH:12][CH:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([OH:2])[CH:11]=2)[CH2:7][CH2:8]1.[CH2:29]([NH:25][CH:22]1[C:23]2[C:19](=[CH:18][CH:17]=[C:16]([OH:15])[CH:24]=2)[CH2:20][CH2:21]1)[CH3:30].[OH:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH2:12])=[CH:5][CH:4]=1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1CCC2=CC=C(C=C12)O
Name
Type
product
Smiles
C(C)NC1CCC2=CC=C(C=C12)O
Name
Type
product
Smiles
OC1=CC=C2CCC(C2=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06303650B1

Procedure details

N-Methyl-6-hydroxy-1-aminoindan was prepared by demethylation of 6-methoxy-N-methyl-1-aminoindan, which was prepared from 6-methoxy-1-aminoindan by reductive alkylation (e.g. ethyl formate, followed by LiAlH4 reduction), or alternatively, by reductive amination (MeNH2, HCl, NaCNBH3) of 6-methoxy-1-indanone2. N-ethyl-6-hydroxy-1-aminoindan was obtained by acetylation of 6-hydroxy-1-aminoindan (Ac2O, KOH), followed by reduction (LiAlH4). N,N-Dimethyl-6-hydroxy-1-aminoindan was prepared by demethylation of the corresponding 6-methoxy analogue, which was prepared by reduction alkylation (formaldehyde, formic acid) of 6-methoxy-1-aminoindan. 4-Hydroxy-1-aminoindan may be prepared from 4-hydroxy indanone by converting the latter to the oxide, followed by reduction1. 4-Hydroxy indanone may be prepared from dihydrocoumarin.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH:12][CH3:13])=[CH:5][CH:4]=1.C[O:15][C:16]1[CH:24]=[C:23]2[C:19]([CH2:20][CH2:21][CH:22]2[NH2:25])=[CH:18][CH:17]=1.C(O[CH2:29][CH3:30])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:13][NH:12][CH:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([OH:2])[CH:11]=2)[CH2:7][CH2:8]1.[CH2:29]([NH:25][CH:22]1[C:23]2[C:19](=[CH:18][CH:17]=[C:16]([OH:15])[CH:24]=2)[CH2:20][CH2:21]1)[CH3:30].[OH:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[NH2:12])=[CH:5][CH:4]=1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1CCC2=CC=C(C=C12)O
Name
Type
product
Smiles
C(C)NC1CCC2=CC=C(C=C12)O
Name
Type
product
Smiles
OC1=CC=C2CCC(C2=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.